molecular formula C9H11F3N4O4 B2923962 1-(Azetidin-3-ylmethyl)triazole-4-carboxylic acid;2,2,2-trifluoroacetic acid CAS No. 2361767-17-9

1-(Azetidin-3-ylmethyl)triazole-4-carboxylic acid;2,2,2-trifluoroacetic acid

Cat. No.: B2923962
CAS No.: 2361767-17-9
M. Wt: 296.206
InChI Key: BLXLYHUQNOZSHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(Azetidin-3-ylmethyl)triazole-4-carboxylic acid;2,2,2-trifluoroacetic acid” is a complex organic molecule. It contains an azetidine ring, which is a four-membered cyclic amine, linked to a triazole ring, which is a five-membered ring containing three nitrogen atoms . The triazole ring is further linked to a carboxylic acid group . The entire molecule is then associated with trifluoroacetic acid .


Synthesis Analysis

The synthesis of triazole derivatives has been a subject of interest in recent years due to their wide range of biological activities . A robust and versatile protocol for the synthesis of 1-monosubstituted and 1,4-disubstituted 1,2,3-triazoles was established under continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst . This methodology allowed for the synthesis of a diverse set of substituted 1,2,3-triazoles with good functional group tolerance and high yields .


Molecular Structure Analysis

Triazole is an important nitrogen heterocyclic compound, containing three nitrogen atoms and two carbon atoms . There are two isomeric forms of triazole, namely, 1,2,3-triazole and 1,2,4-triazole . Their unique structure facilitates the formation of a variety of non-covalent bonds with enzymes and receptors inducing broad-spectrum biological activities .


Chemical Reactions Analysis

The synthesis of triazole compounds involves various chemical reactions. For instance, the copper catalysed 1,3-dipolar Huisgen cycloaddition of azides to alkynes, known as the CuAAC reaction, is a reliable, regioselective and high-yielding process used in the synthesis of triazole structures .

Scientific Research Applications

Antimicrobial Activity

1,2,3-Triazole derivatives, including those related to 1-(Azetidin-3-ylmethyl)triazole-4-carboxylic acid, have been synthesized and shown to possess significant antimicrobial activity. For instance, substituted 1,2,3-triazoles have been characterized and evaluated for their effectiveness against various microbial strains, highlighting their potential in antimicrobial applications (Holla et al., 2005).

Synthesis of Biologically Active Compounds

5-Amino-1,2,3-triazole-4-carboxylic acid, which shares structural similarities with 1-(Azetidin-3-ylmethyl)triazole-4-carboxylic acid, is utilized in the synthesis of peptidomimetics and biologically active compounds. The chemistry of these compounds can be influenced by reactions such as the Dimroth rearrangement, and novel synthesis methods have been developed to overcome these challenges (Ferrini et al., 2015).

Synthesis of Novel Triazole Derivatives

Novel synthesis techniques have been developed for creating 1,4,5-trisubstituted 1,2,3-triazoles, which are structurally related to the compound . These synthesis methods involve one-pot reactions and have resulted in high yields of the triazole derivatives (Zhang et al., 2013).

Synthesis of Amino Acids and Peptidomimetics

Research has shown convenient approaches to synthesize analogues of 4-amino-1H-1,2,3-triazole carboxylic acid, which can be used for creating peptide compounds. Such synthesis is critical for developing biologically active compounds and constructing combinatorial libraries of peptidomimetics (Pokhodylo et al., 2019).

Development of Antibacterial Agents

7-Azetidinylquinolones, structurally related to the compound , have been synthesized and evaluated for their antibacterial properties. These compounds show promise in developing new antibacterial agents, with studies focusing on the effects of chirality on their potency (Frigola et al., 1995).

Properties

IUPAC Name

1-(azetidin-3-ylmethyl)triazole-4-carboxylic acid;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O2.C2HF3O2/c12-7(13)6-4-11(10-9-6)3-5-1-8-2-5;3-2(4,5)1(6)7/h4-5,8H,1-3H2,(H,12,13);(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLXLYHUQNOZSHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)CN2C=C(N=N2)C(=O)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F3N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.